3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that combines the structural features of benzothiazole, thienopyrimidine, and pyrimidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the use of 2-aminobenzenethiol and thieno[2,3-d]pyrimidin-4-one under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)quinazolin-4-one: Another benzothiazole derivative with similar biological activities.
Thieno[2,3-d]pyrimidine derivatives:
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS2/c18-14-9-5-6-19-13(9)15-8-17(14)7-12-16-10-3-1-2-4-11(10)20-12/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLQDGDGGVBGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CN3C=NC4=C(C3=O)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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